3-Hydrazinylpropan-1-ol dihydrochloride

Description

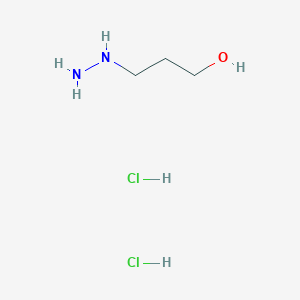

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydrazinylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-5-2-1-3-6;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYDHOIANWWYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258651-49-8 | |

| Record name | 3-hydrazinylpropan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazinolysis of 3-Halopropanol Derivatives

One common approach is the nucleophilic substitution of a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) with hydrazine hydrate to yield 3-hydrazinylpropan-1-ol. This reaction proceeds via an SN2 mechanism where hydrazine displaces the halogen atom.

- Reaction conditions: Typically conducted in polar solvents such as ethanol or water under reflux.

- Purification: The product is isolated and then treated with hydrochloric acid to form the dihydrochloride salt.

- Advantages: Straightforward and widely used for hydrazine derivatives.

- Limitations: Requires careful control to avoid overreaction or formation of side products.

Hydrazine Addition to Activated Propanol Derivatives

In some patents and literature, hydrazine addition to activated propanol derivatives such as esters or tosylates is reported.

- The activated leaving group facilitates nucleophilic attack by hydrazine.

- This method allows for milder reaction conditions and potentially higher selectivity.

Salt Formation: Dihydrochloride Preparation

After obtaining the free base 3-hydrazinylpropan-1-ol, conversion to the dihydrochloride salt is achieved by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or water).

- Adding hydrochloric acid in stoichiometric amounts (2 equivalents per molecule) to protonate both the hydrazine nitrogen atoms.

- Isolation of the dihydrochloride salt by crystallization or precipitation.

This salt form enhances the compound's stability, solubility in aqueous media, and handling safety.

Detailed Research Findings and Data

| Preparation Step | Conditions/Details | Reference/Notes |

|---|---|---|

| Starting material | 3-chloropropanol or 3-bromopropanol | Commonly used for SN2 substitution |

| Nucleophile | Hydrazine hydrate (excess) | Facilitates substitution of halogen |

| Solvent | Ethanol, water, or polar aprotic solvents | Reflux conditions typical |

| Reaction temperature | 60–100°C | Reflux or controlled heating |

| Purification | Acid-base extraction, crystallization | To isolate free base |

| Salt formation | Treatment with 2 eq. HCl in ethanol or water | Forms dihydrochloride salt |

| Storage | Store at 2–8°C, sealed, away from moisture | Stability considerations |

| Solubility | Soluble in water and DMSO | Useful for formulation |

Example Protocol (Based on GlpBio Formulation Notes)

- Stock solution preparation: Dissolve the dihydrochloride salt in DMSO to prepare a master solution.

- In vivo formulation: Dilute the DMSO stock with co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step.

- Storage: Store solutions at -20°C or -80°C depending on duration; avoid repeated freeze-thaw cycles to maintain compound integrity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazinolysis of 3-halopropanol | 3-chloropropanol/bromopropanol | Hydrazine hydrate | Simple, straightforward | Possible side reactions |

| Reduction of 3-nitropropan-1-ol | 3-nitropropan-1-ol | Hydrazine or catalytic hydrogenation | Alternative route if halides unavailable | More steps, harsher conditions |

| Hydrazine addition to activated esters/tosylates | Activated propanol derivatives | Hydrazine hydrate | Milder conditions, selective | Requires precursor synthesis |

Notes on Industrial and Laboratory Scale Preparation

- The hydrazinolysis route is preferred for scalability due to availability of starting materials and ease of reaction setup.

- The dihydrochloride salt form is favored for storage and transport.

- Reaction monitoring via TLC or HPLC is recommended to ensure complete substitution and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpropan-1-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve the replacement of the hydrazinyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, including aldehydes and carboxylic acids.

Reduction: Reduction reactions can produce amines and other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

Medicinal Applications

a. Pain Management

One of the prominent applications of 3-hydrazinylpropan-1-ol dihydrochloride is in the treatment of neuropathic pain and inflammatory conditions. Research indicates that derivatives of hydrazine compounds, including 3-hydrazinylpropan-1-ol, can modulate ion channels associated with pain pathways, thereby offering potential therapeutic benefits for conditions like diabetic peripheral neuropathy and rheumatoid arthritis. Specifically, studies have shown that these compounds can reduce hyperalgesia by inhibiting cation conductance channels such as TRP and NaV channels, which are implicated in pain signaling .

b. Cancer Treatment

The compound has also been investigated for its role in cancer therapy. In particular, it has been noted as a potential inhibitor of the YAP/TAZ-TEAD interaction, which plays a critical role in cell proliferation and survival in malignant mesothelioma . By targeting these interactions, this compound may enhance the efficacy of existing cancer treatments, including chemotherapy and radiation therapy.

Synthesis and Derivatives

a. Synthetic Pathways

The synthesis of this compound involves reactions with various aldehydes and ketones to form hydrazone derivatives, which can then be further modified to enhance their biological activity. For instance, the compound can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with hydrazines under basic conditions, yielding derivatives that exhibit improved pharmacological properties .

b. Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the efficacy of hydrazine derivatives against pathogenic organisms such as Mycobacterium tuberculosis. This research highlights how modifications to the hydrazine structure can lead to significant changes in biological activity, underscoring the importance of chemical diversity in drug development .

a. Antimicrobial Properties

Research has demonstrated that hydrazine derivatives exhibit antimicrobial activity, particularly against drug-resistant strains of bacteria. The use of this compound in combination with other agents has shown promise in overcoming resistance mechanisms in pathogens like Mycobacterium tuberculosis .

b. Cellular Studies

In vitro studies have indicated that this compound can serve as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular growth and function . This application is particularly relevant for biochemical assays where precise pH control is critical.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Mechanism of Action

The mechanism by which 3-Hydrazinylpropan-1-ol dihydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with molecular targets and pathways involved in biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydrazinylpropan-1-ol dihydrochloride with structurally or functionally related dihydrochloride salts:

Key Observations:

- Hydrazinyl Group Uniqueness : The hydrazinyl group in this compound distinguishes it from other dihydrochloride salts, which typically feature amines (e.g., piperazine in Levocetirizine) or aromatic amines (e.g., p-phenylenediamine in hair dyes) . This group enhances reactivity in coupling reactions or as a nucleophile in synthesis.

- Applications : Unlike Levocetirizine or Berotralstat (final drug products), this compound is an intermediate, highlighting its role in manufacturing rather than direct therapeutic use .

Physicochemical Properties

- Solubility : Like Berotralstat dihydrochloride (soluble in water at pH ≤ 4), the dihydrochloride salt form of 3-Hydrazinylpropan-1-ol improves aqueous solubility compared to its free base .

- Stability: Dihydrochloride salts generally exhibit greater thermal and pH stability than monohydrochlorides, critical for storage and synthesis .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: this compound’s utility lies in its modular structure, enabling modifications for drug discovery. For example, analogs like 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride () demonstrate the versatility of propanolamine derivatives in agrochemicals and pharmaceuticals.

- Analytical Standards : Unlike biogenic amine dihydrochlorides (e.g., putrescine and cadaverine dihydrochlorides), which serve as analytical standards , this compound is tailored for synthesis.

Biological Activity

3-Hydrazinylpropan-1-ol dihydrochloride is an organic compound characterized by its hydrazine functional group attached to a propanol chain. With the molecular formula CHClNO and a molecular weight of approximately 174.04 g/mol, this compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions and making it suitable for various chemical and biological applications .

The compound's synthesis involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate under basic conditions. The resulting product is often purified through recrystallization or chromatography to obtain the dihydrochloride salt form. The unique three-carbon chain structure combined with the hydrazine functional group provides distinct reactivity patterns compared to other derivatives.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on these macromolecules, potentially leading to inhibition or modulation of their activity. This property positions it as a candidate for drug design and development, particularly for targeting specific enzymatic pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that compounds containing hydrazine groups exhibit antimicrobial properties, which may be attributed to their ability to disrupt microbial cellular functions.

- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential to disrupt microbial functions; further studies needed | |

| Anticancer | Inhibitory effects on cancer cell proliferation observed in preliminary studies | |

| Enzyme Interaction | Forms covalent bonds with nucleophilic sites on enzymes |

Q & A

Q. What are the critical parameters for synthesizing 3-Hydrazinylpropan-1-ol dihydrochloride with high purity?

Synthesis typically involves multi-step reactions, where temperature control (e.g., maintaining 0–5°C during hydrazine derivatization) and pH adjustments are critical to prevent side reactions like over-alkylation. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures ≥95% purity. Analytical validation using NMR (¹H/¹³C) and LC-MS is mandatory to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV analysis (λ = 254 nm) assess degradation pathways. Hydrolytic stability is tested in buffered solutions (pH 1–9), with degradation products identified via high-resolution mass spectrometry (HRMS). Data should comply with ICH Q1A guidelines .

Q. What safety protocols are essential for handling hydrazine derivatives like this compound?

Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Emergency protocols for spills (neutralization with 10% acetic acid) and inhalation (immediate oxygen therapy) are critical. Regular monitoring for hepatotoxicity biomarkers (e.g., ALT/AST levels in preclinical models) is advised .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) simulations predict energy barriers for hydrazine coupling steps. Machine learning models (e.g., Bayesian optimization) integrate reaction parameters (solvent polarity, catalyst loading) to minimize byproduct formation. Experimental validation via Design of Experiments (DoE) with 2³ factorial designs identifies optimal conditions .

Q. What strategies resolve contradictions in pharmacological data for hydrazine derivatives?

Discrepancies in receptor binding assays (e.g., µ-opioid vs. serotonin receptors) require orthogonal validation:

- In vitro: Radioligand displacement assays (IC₅₀ values) with positive/negative controls.

- In silico: Molecular docking (AutoDock Vina) to compare binding affinities across receptor subtypes. Statistical meta-analysis of dose-response curves identifies outliers due to solvent interference (e.g., DMSO) .

Q. How do isotopic labeling (²H/¹³C) and advanced NMR techniques elucidate metabolic pathways?

Isotope tracing in hepatocyte models tracks metabolic intermediates via ¹³C-NMR. Dynamic Nuclear Polarization (DNP) enhances sensitivity for detecting low-abundance metabolites. Data integration with metabolic flux analysis software (e.g., MetaFlux) quantifies hepatic clearance rates .

Q. What role does this compound play in designing prodrugs?

Its hydrazine moiety enables pH-sensitive conjugation with carboxylic acid-containing drugs (e.g., NSAIDs). Release kinetics are studied using dialysis membranes (MWCO 10 kDa) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Stability-linked bioactivity is validated in ex vivo organ models .

Methodological Resources

- Analytical Workflows: LC-MS/MS (MRM mode) for quantification; X-ray crystallography for absolute configuration determination .

- Computational Tools: Gaussian 16 for DFT; KNIME for data pipeline automation .

- Safety Compliance: OSHA Hazard Communication Standard (HCS 2012) for labeling; GHS pictograms for acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.